

# JWG-071 endometrial cancer study

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## Compound Focus: JWG-071

CAS No.: 2250323-50-1

Cat. No.: S531463

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## JWG-071: Compound Profile

**JWG-071** is characterized as a kinase-selective chemical probe. The table below summarizes its key biochemical and physical properties [1] [2].

| Property                   | Specification   |
|----------------------------|---|
| Primary Target             | ERK5 (Extracellular signal-regulated kinase 5)                |
| IC <sub>50</sub> for ERK5  | 88 nM   |
| Other Known Target         | LRRK2 (Leucine-rich repeat kinase 2)                          |
| IC <sub>50</sub> for LRRK2 | 109 nM  |
| Chemical Formula           | C <sub>34</sub> H <sub>44</sub> N <sub>8</sub> O <sub>3</sub> |
| Molecular Weight           | 612.75 g/mol  |
| CAS Number                 | 2250323-50-1  |

## Application Notes & Experimental Data

The following data summarizes the anticancer effects of **JWG-071** and related pathway inhibition in endometrial cancer (EC) models.

## Table 1: Antiproliferative and Pro-apoptotic Effects of ERK5 Inhibition in EC Cells

Key findings from *in vitro* studies using **JWG-071** and other ERK5/MEK5 inhibitors. [3] [4]

| Experimental Model                                   | Treatment  | Key Findings  | Significance / Proposed Mechanism                                   |
|--|--|---|---|
| Panel of EC Cell Lines (Ishikawa, AN3CA, ARK1, ARK2) | JWG-071 (ERK5i)                                      | Reduced EGF-induced cell proliferation.               | ERK5 is a regulator of EC cell growth. [3]                          |
| EC Cells   | JWG-071, AX15836 (ERK5i); BIX02188, BIX02189 (MEK5i) | Sensitized cells to TRAIL-induced cytotoxicity.       | ERK5 kinase activity confers resistance to extrinsic apoptosis. [4] |
| Ishikawa EC Cells                                    | JWG-071 + rTRAIL                                     | Potentiated activation of caspase-8 and caspase-3.    | Overcomes resistance to death-receptor agonist therapy. [4]         |
| AN3CA EC Cells                                       | Overexpression of active ERK5                        | Lower number of apoptotic cells in response to TRAIL. | Confirms that ERK5 activity protects cells from apoptosis. [4]      |

## Table 2: Efficacy of JWG-071 in Combination Therapies

Synergistic effects of **JWG-071** with standard care and other agents. [3] [4]

| Combination Regimen                     | Experimental Model   | Observed Outcome                                | Proposed Mechanism   |
|---|--|---|--|
| <b>JWG-071 + Paclitaxel/Carboplatin</b> | EC cells <i>in vitro</i>                                     | Sensitized EC cells to chemotherapy toxicity.   | ERK5 inhibition impairs cancer cell survival pathways. [3] |
| <b>JWG-071 + Paclitaxel</b>             | EC xenografts in mice  | Reduced tumor xenograft growth synergistically. | Suggests potential for improved clinical outcomes. [3]     |
| <b>JWG-071 + rTRAIL</b>                 | Endometrial Cancer Patient-Derived Xenograft (PDX) Organoids | Effective sensitization to TRAIL-based therapy. | Stabilizes TP53INP2, promoting caspase-8 activation. [4]   |

## Detailed Experimental Protocols

### Protocol 1: Assessing Cell Viability and Proliferation In Vitro

This protocol is adapted from methods used to evaluate the effect of **JWG-071** on EC cell growth and survival [3].

- **Cell Culture:** Maintain human EC cell lines (e.g., Ishikawa, AN3CA, ARK1) in appropriate media (DMEM or DMEM-F12) supplemented with 5-10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO<sub>2</sub> atmosphere.
- **Compound Treatment:**
  - Prepare a stock solution of **JWG-071** in DMSO. Further dilute in cell culture medium for treatment. The final DMSO concentration should be kept constant and low (e.g., <0.1%) in all groups, including the vehicle control.
  - Seed cells in 96-well plates and allow to adhere overnight.
  - Treat cells with a range of **JWG-071** concentrations (e.g., 0.1 nM to 10 μM) or vehicle control for the desired duration (e.g., 24-72 hours).
- **Viability Assay (MTT):**
  - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well to a final concentration of 0.5 mg/mL.
  - Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

- Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control group. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **JWG-071**.

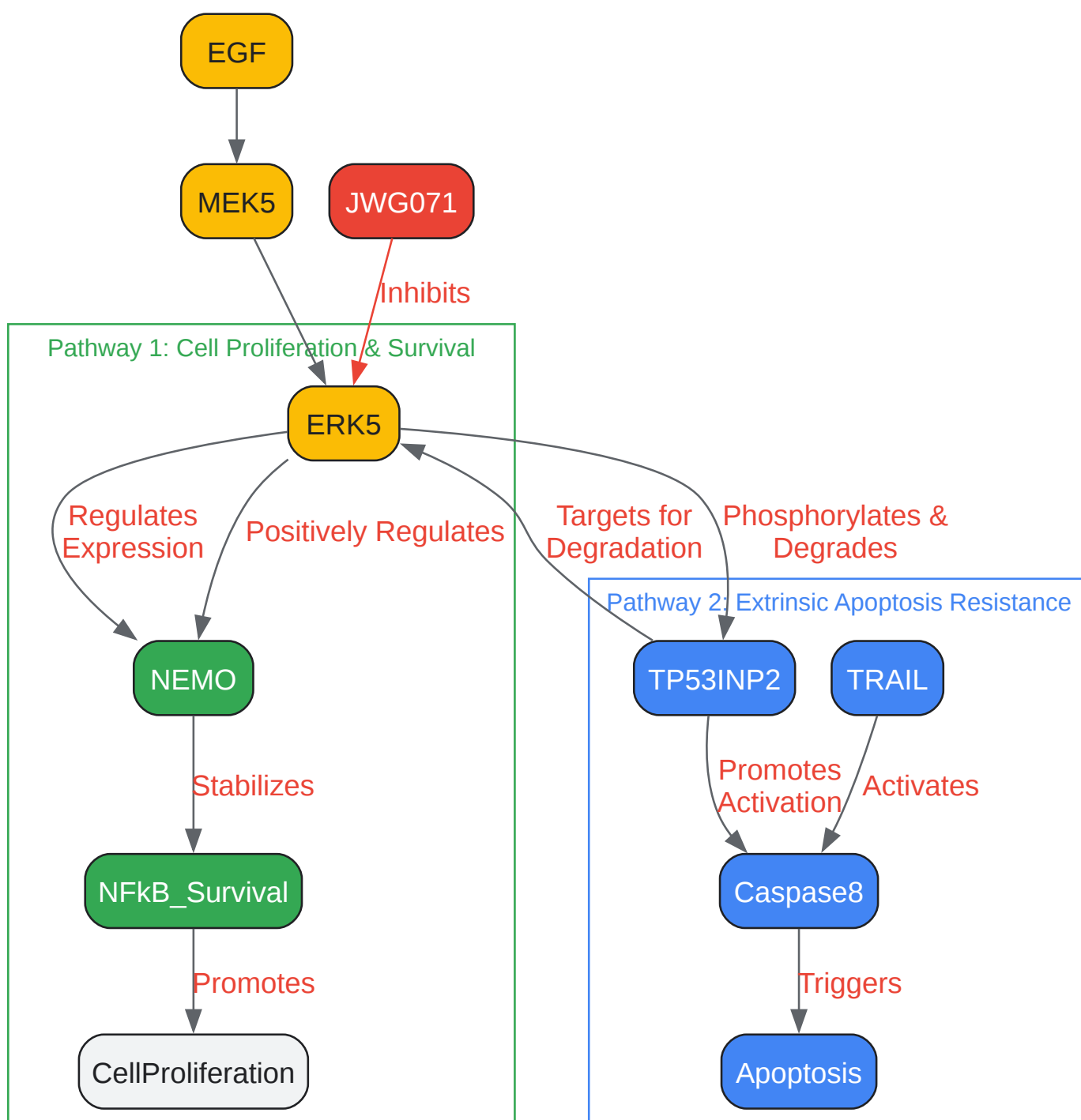
## Protocol 2: In Vivo Efficacy Study in Mouse Xenograft Models

This protocol outlines the key steps for evaluating the antitumor activity of **JWG-071** in animal models, as reported in the cited studies [3] [5].

- **Xenograft Establishment:** Subcutaneously inject EC cells (e.g., 1-5 x 10<sup>6</sup> cells in Matrigel) into the flank of immunodeficient nude mice.
- **Group Randomization:** Once tumors reach a palpable size (e.g., ~100 mm<sup>3</sup>), randomize mice into treatment groups (typically n=5-10 per group).
  - Group 1: Vehicle control (e.g., the solution used to formulate **JWG-071**).
  - Group 2: **JWG-071** alone (e.g., administered orally at a predetermined dose).
  - Group 3: Chemotherapy control (e.g., paclitaxel).
  - Group 4: **JWG-071** + Chemotherapy.
- **Drug Administration:** Administer treatments according to the established schedule (e.g., **JWG-071** daily via oral gavage; paclitaxel intraperitoneally once a week). Monitor mice daily for signs of distress.
- **Tumor Monitoring:** Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
- **Endpoint Analysis:** At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., weighing, immunohistochemistry, or immunoblotting to assess biomarker changes like NF-κB pathway inhibition).

## Mechanism of Action and Signaling Pathway

The therapeutic effect of **JWG-071** is mediated through its inhibition of the ERK5 signaling pathway and its crosstalk with other critical survival and apoptosis networks.



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This diagram illustrates the two key mechanisms by which JWG071 exerts its anti-cancer effects. The **ERK5/NF-κB axis** promotes cancer cell proliferation and survival [3]. Simultaneously, ERK5 confers resistance to **extrinsic apoptosis** induced by death receptor ligands like TRAIL by targeting TP53INP2 for

degradation, which is necessary for efficient caspase-8 activation [4]. **JWG-071**, by inhibiting ERK5, simultaneously blocks proliferation and sensitizes cells to apoptosis.

## Conclusion for Researchers

The data from preclinical studies strongly positions **JWG-071** as a promising candidate for further development in endometrial cancer therapy, particularly for aggressive, chemoresistant forms. Its ability to target the ERK5 pathway offers a dual mechanism of action: directly impairing cancer cell survival and simultaneously sensitizing them to both standard chemotherapy and novel agents like TRAIL.

The provided protocols and data summaries offer a foundation for replicating these studies and advancing this therapeutic strategy. Future work should focus on further validating these findings in more complex patient-derived models and ultimately, in clinical trials.

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